6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
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Overview
Description
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one, also known as BMMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMMO is a member of the oxan-2-one family and is known for its unique chemical properties, which make it an attractive candidate for use in various research studies.
Mechanism Of Action
The mechanism of action of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in the development and progression of various diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical And Physiological Effects
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6, which play a role in the development of various inflammatory diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs.
Advantages And Limitations For Lab Experiments
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has several advantages that make it an attractive candidate for use in various lab experiments. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is a relatively stable compound that can be easily synthesized in large quantities. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is also a versatile reagent that can be used in various organic synthesis reactions. However, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one also has some limitations, including its high cost and the complexity of its synthesis process.
Future Directions
There are several future directions for the research and development of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one. One potential direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Another potential direction is the development of new anticancer drugs. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs. Additionally, 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one can be used as a building block for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones, which have potential applications in various fields.
Synthesis Methods
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis process starts with the conversion of 4-hydroxy-2-butanone to 4-methoxy-2-butanone, which is then transformed into 4-methoxy-2-buten-1-ol. The next step involves the addition of benzyl chloride to 4-methoxy-2-buten-1-ol, which results in the formation of 6-benzyloxy-4-methoxy-2-buten-1-ol. The final step involves the conversion of 6-benzyloxy-4-methoxy-2-buten-1-ol to 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one through a series of reactions involving various reagents and catalysts.
Scientific Research Applications
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been extensively studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been found to be an effective reagent for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones. 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLTUDZBDSRQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562142 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
CAS RN |
130129-22-5 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.